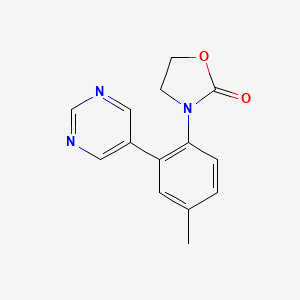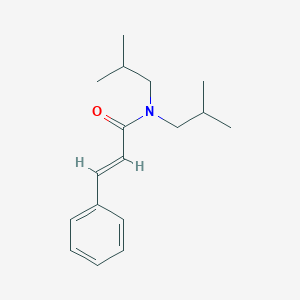![molecular formula C15H17N3OS B5618875 4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5618875.png)
4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 4,5-disubstituted 1,2,4-triazole, such as the compound , often involves intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. This process is typically catalyzed by base and involves steps such as refluxing in absolute ethanol, cooling, filtration, washing with ether, and crystallization from suitable solvents to yield the desired compound with high purity. The structural characterization of these compounds is confirmed through various spectroscopic techniques including infrared (IR), nuclear magnetic resonance (NMR) (both ^1H-NMR and ^13C-NMR), and sometimes X-ray crystallography for detailed structural insights (Analytical Sciences: X-ray Structure Analysis Online, 2005).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, is characterized by single-crystal X-ray diffraction techniques that provide detailed information on the crystalline structure and molecular geometry. These analyses help in understanding the conformational flexibility and the electronic structures of such compounds. The molecular geometry from X-ray experiments is complemented with theoretical calculations using methods like Hartree-Fock (HF) and density functional theory (DFT), which provide insights into vibrational frequencies, electronic structures, and molecular electrostatic potential (MEP) (Spectrochimica Acta Part A, 2010).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives involves interactions through the thiol group, enabling various chemical transformations, including cyclizations, substitutions, and the formation of Schiff bases. These reactions are foundational for synthesizing a wide range of compounds with potential biological activities. The reactivity is influenced by the electronic and steric properties of substituents, which can be tuned to target specific chemical processes or biological interactions (Journal of Heterocyclic Chemistry, 2006).
Physical Properties Analysis
The physical properties of 4-allyl-5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are typically determined experimentally through crystallization, melting point analysis, and solubility tests in various solvents. The crystalline structure, as revealed by X-ray crystallography, provides information on the packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice, which influence the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including acidity, basicity, and nucleophilicity, are significant for their chemical behavior and biological activity. These properties are influenced by the substitution pattern on the triazole ring and the nature of the substituents. For instance, the presence of the thiol group enhances nucleophilicity, allowing these compounds to participate in a variety of chemical reactions, including those relevant to the synthesis of biologically active molecules. Computational studies, such as DFT and HF calculations, provide valuable insights into the electronic structure, which is directly related to the compound's chemical properties (Spectrochimica Acta Part A, 2012).
Eigenschaften
IUPAC Name |
4-prop-2-enyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-7-12-8-5-6-9-13(12)19-11-14-16-17-15(20)18(14)10-4-2/h3-6,8-9H,1-2,7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESHTCZHMDJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NNC(=S)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)
![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)


![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)

![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)